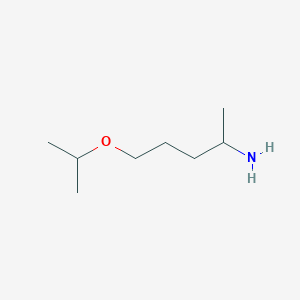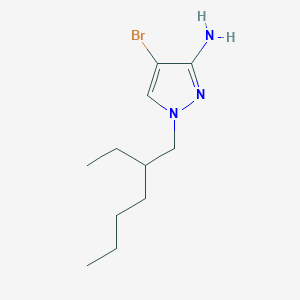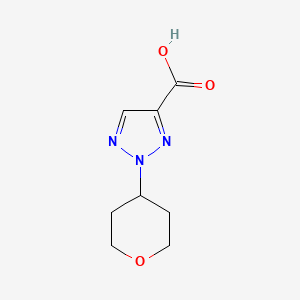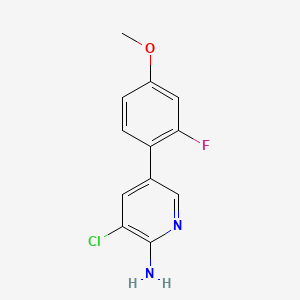
4-Isocyano-1-methyl-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyano-1-methyl-piperidine is a chemical compound belonging to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, with an isocyano group (-NC) attached to the fourth carbon and a methyl group attached to the first carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-1-methyl-piperidine typically involves the reaction of 4-amino-1-methyl-piperidine with chloroform and a base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the isocyanide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isocyano-1-methyl-piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
4-Isocyano-1-methyl-piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and in multicomponent reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Isocyano-1-methyl-piperidine involves its reactivity with various biological molecules. The isocyanide group can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isocyano-1-methyl-pyridine
- 4-Isocyano-1-methyl-pyrrolidine
- 4-Isocyano-1-methyl-piperazine
Uniqueness
4-Isocyano-1-methyl-piperidine is unique due to its specific structural features, including the piperidine ring and the positioning of the isocyano and methyl groups. This unique structure imparts distinct reactivity and biological activity compared to other isocyanides.
Propriétés
Formule moléculaire |
C7H12N2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
4-isocyano-1-methylpiperidine |
InChI |
InChI=1S/C7H12N2/c1-8-7-3-5-9(2)6-4-7/h7H,3-6H2,2H3 |
Clé InChI |
ASZQRFSVVDTPTK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)


![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)







